molecular formula C18H22N4O B2581344 (E)-1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1396891-01-2

(E)-1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Katalognummer B2581344
CAS-Nummer: 1396891-01-2
Molekulargewicht: 310.401
InChI-Schlüssel: YQBWHMPGYWIRLW-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include a discussion of the starting materials, reagents, and reaction conditions .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It may include a discussion of the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .

Wissenschaftliche Forschungsanwendungen

Imidazole and Piperazine Derivatives in Drug Development

Imidazole and piperazine rings are prominent in medicinal chemistry, contributing to the pharmacological properties of various therapeutic agents. These compounds have been investigated for their potential in treating a wide range of conditions, illustrating the versatility of these moieties in drug development.

  • Antidiabetic Agents : The compound E3024, a dipeptidyl peptidase-IV (DPP-IV) inhibitor with a piperazine group, was studied for its antidiabetic potential. It showed a good pharmacokinetic profile and dose-dependent DPP-IV inhibition, highlighting the therapeutic potential of piperazine derivatives in managing diabetes (Takeuchi et al., 2013).

  • HIV-1 Protease Inhibitors : Research on L-735,524, a potent inhibitor of the human immunodeficiency virus type 1 protease, showcases the importance of piperazine moiety in developing antiretroviral drugs. This study provides insights into the metabolic pathways of such inhibitors, essential for optimizing their efficacy and safety profiles (Balani et al., 1995).

  • Antipsychotic Potential : The novel compound ST2472, featuring a piperazine structure, was explored for its antipsychotic potential. It demonstrated activity in the prepulse inhibition (PPI) test, indicative of its therapeutic promise in treating psychiatric disorders (Lombardo et al., 2009).

  • Anti-Infective Agents : Imidazole derivatives, like ketoconazole, have been employed in treating infectious diseases such as cutaneous leishmaniasis. This application underscores the broad-spectrum antimicrobial properties of imidazole-containing compounds (Weinrauch et al., 1983).

  • Orexin Receptor Antagonists : SB-649868, with a piperazinyl moiety, is being developed as an orexin receptor antagonist for insomnia treatment. The study of its metabolism in humans highlights the drug development process's complexity and the importance of understanding metabolic pathways (Renzulli et al., 2011).

Wirkmechanismus

If the compound is biologically active, its mechanism of action would be studied. This could involve examining how the compound interacts with biological targets .

Safety and Hazards

This involves examining the compound’s toxicity, flammability, and other hazards. It may also include a discussion of how to handle and store the compound safely .

Zukünftige Richtungen

This involves discussing potential future research directions. This could include suggestions for further studies to better understand the compound’s properties or to develop new applications for the compound .

Eigenschaften

IUPAC Name

(E)-1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c23-18(7-6-17-4-2-1-3-5-17)22-14-12-20(13-15-22)10-11-21-9-8-19-16-21/h1-9,16H,10-15H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBWHMPGYWIRLW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCN2C=CN=C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.